Ethyl 5-acetyl-2-{[2-(2-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate
Description
Ethyl 5-acetyl-2-{[2-(2-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate is a thiophene-based small molecule characterized by a 2-fluorophenoxy-propanoyl side chain at position 2, an acetyl group at position 5, a methyl group at position 4, and an ethyl carboxylate at position 2. Its molecular formula is C₂₁H₂₁FNO₅S, with a molecular weight of approximately 436.46 g/mol. The compound’s structural uniqueness lies in the 2-fluorophenoxy moiety, which enhances metabolic stability and binding specificity compared to non-halogenated analogs .
Properties
Molecular Formula |
C19H20FNO5S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[2-(2-fluorophenoxy)propanoylamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H20FNO5S/c1-5-25-19(24)15-10(2)16(11(3)22)27-18(15)21-17(23)12(4)26-14-9-7-6-8-13(14)20/h6-9,12H,5H2,1-4H3,(H,21,23) |
InChI Key |
LUMAQQUZTPCNQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C(C)OC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Gewald Aminothiophene Synthesis
The Gewald reaction is a cornerstone for constructing 2-aminothiophenes. By condensing a ketone (e.g., acetylacetone) with a β-acetonitrile derivative in the presence of sulfur and a base, 2-aminothiophene-3-carboxylates are formed. For this compound, ethyl 2-amino-4-methylthiophene-3-carboxylate serves as the foundational intermediate.
Reaction Conditions :
-
Ketone : Acetylacetone (for acetyl group introduction).
-
β-Acetonitrile : Cyanoacetic acid ethyl ester.
-
Base : Morpholine or diethylamine.
-
Temperature : 60–80°C, 6–8 hours.
Introduction of Acetyl and Methyl Groups
Friedel-Crafts Acylation at Position 5
The acetyl group at position 5 is introduced via Friedel-Crafts acylation. Using acetyl chloride and a Lewis acid (e.g., AlCl₃) in dichloromethane at 0–5°C, the reaction proceeds selectively due to the electron-rich nature of the thiophene ring.
Optimization Note :
-
Solvent : Dichloromethane minimizes side reactions.
-
Temperature : Controlled below 5°C to prevent over-acylation.
Yield : 65–75%.
Methylation at Position 4
The methyl group is introduced via alkylation using methyl iodide and a strong base (e.g., LDA) at -78°C. The low temperature ensures regioselectivity at position 4, avoiding competition with position 2.
Reaction Conditions :
-
Base : Lithium diisopropylamide (LDA).
-
Alkylating Agent : Methyl iodide.
-
Solvent : Tetrahydrofuran (THF).
-
Temperature : -78°C, 2 hours.
Esterification for Ethyl Carboxylate
The ethyl carboxylate at position 3 is typically installed during the Gewald synthesis by employing ethyl cyanoacetate. Post-synthesis esterification is unnecessary, as the ester group remains stable through subsequent steps.
Formation of the Propanoylamino Linkage
Synthesis of 2-(2-Fluorophenoxy)Propanoyl Chloride
Step 1 : 2-Fluorophenol is reacted with ethyl 2-bromopropanoate in the presence of K₂CO₃ to form ethyl 2-(2-fluorophenoxy)propanoate.
Step 2 : Saponification with NaOH yields 2-(2-fluorophenoxy)propanoic acid, which is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2-Fluorophenol, K₂CO₃, DMF | 80°C, 12 h | 85% |
| 2 | SOCl₂, reflux | 2 h | 95% |
Amide Coupling
The 2-aminothiophene intermediate is reacted with 2-(2-fluorophenoxy)propanoyl chloride in dichloromethane using triethylamine as a base.
Reaction Conditions :
-
Solvent : Dichloromethane.
-
Base : Triethylamine (2 equiv).
-
Temperature : 0°C → room temperature, 4 hours.
Yield : 70–80%.
Optimization and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-{[2-(2-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 5-acetyl-2-{[2-(2-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-2-{[2-(2-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Analogous Thiophene Derivatives
The following table summarizes key structural variations and properties of closely related compounds:
Key Findings from Comparative Studies
Electronic and Steric Effects
- Fluorine vs. Chlorine/Bromine: The 2-fluorophenoxy group in the target compound offers superior electronegativity and metabolic resistance compared to bulkier halogens (e.g., bromine in ).
- Chain Length: The propanoyl linker in the target compound (vs. acetyl in ) provides flexibility, possibly enabling better alignment with hydrophobic binding pockets .
Physicochemical Properties
- Lipophilicity (logP) : Bromine and chlorine substituents (e.g., ) increase logP, favoring membrane permeability but reducing aqueous solubility. The target compound’s fluorine balances lipophilicity and solubility.
- Crystallinity: Structural analogs (e.g., ) crystallize in monoclinic systems, aiding in X-ray diffraction studies for conformation analysis.
Biological Activity
Ethyl 5-acetyl-2-{[2-(2-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound with potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C19H20FNO5S
- Molecular Weight : Approximately 393.4 g/mol
Structural Features
The compound features a thiophene ring, an acetyl group, a fluorophenoxy moiety, and a carboxylate group. These structural elements contribute to its unique chemical properties and biological interactions.
This compound has been identified as an inhibitor of potassium channels. Potassium channels play crucial roles in regulating cellular excitability and neurotransmitter release, making them significant targets in treating conditions such as:
- Epilepsy
- Chronic Pain
- Cardiac Arrhythmias
Inhibition of these channels can lead to therapeutic effects by modulating neuronal excitability and neurotransmitter dynamics.
Research Findings
Recent studies have demonstrated the compound's efficacy in various biological assays. Key findings include:
- Potassium Channel Inhibition : The compound has shown promising results in inhibiting specific potassium channels, which could be beneficial in managing neurological disorders.
- Antimicrobial Activity : Preliminary evaluations suggest potential antimicrobial properties, warranting further exploration in infectious disease contexts.
- Cytotoxicity Studies : Investigations into its cytotoxic effects on cancer cell lines indicate that it may induce apoptosis selectively in malignant cells.
Case Studies
A few notable studies highlight the biological activity of this compound:
- Study on Epileptic Models : In animal models of epilepsy, administration of the compound resulted in a significant reduction in seizure frequency, indicating its potential as an antiepileptic agent.
- Cancer Cell Line Evaluation : In vitro studies using various cancer cell lines revealed that the compound selectively inhibited cell proliferation at micromolar concentrations, suggesting its utility in cancer therapy.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Similarity | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Moderate | Potassium channel blocker | |
| Compound B | High | Antimicrobial | |
| Compound C | Low | Anticancer |
This table illustrates how this compound compares to other compounds regarding structural similarities and biological activities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize Ethyl 5-acetyl-2-{[2-(2-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate, and how can reaction parameters be optimized?
- Answer : The compound is typically synthesized via multi-step routes involving Gewald thiophene ring formation followed by sequential functionalization. Key steps include:
- Step 1 : Condensation of ketones with cyanoacetates to form aminothiophene cores ( ).
- Step 2 : Acylation of the amino group using 2-(2-fluorophenoxy)propanoyl chloride under Schotten-Baumann conditions ( ).
- Optimization : Use anhydrous solvents (e.g., THF) and catalytic DMAP to enhance acylation efficiency. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7) and purify via silica gel chromatography ( ). Yield improvements (from ~40% to 65%) are achievable by controlling temperature (0–5°C during acylation) and stoichiometric ratios (1.2:1 acylating agent to substrate) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Answer : A combination of spectroscopic and chromatographic methods is essential:
- 1H/13C NMR : Confirm substitution patterns (e.g., acetyl at δ 2.5 ppm, thiophene protons at δ 6.8–7.2 ppm) and ester groups (δ 4.2–4.4 ppm for ethyl) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 478.12) and isotopic patterns for chlorine/fluorine ( ).
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Answer : Initial screening should focus on:
- Enzyme Inhibition : Assay against kinases (e.g., EGFR) or proteases using fluorogenic substrates (IC50 determination) .
- Antioxidant Activity : DPPH radical scavenging (EC50) and lipid peroxidation assays ( ).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 < 10 µM indicating therapeutic potential .
Advanced Research Questions
Q. How can contradictory bioactivity data between structural analogs be systematically addressed?
- Answer : Contradictions often arise from substituent effects (e.g., fluorophenoxy vs. chlorophenoxy groups). Strategies include:
- SAR Studies : Synthesize analogs with incremental substitutions (e.g., para- vs. ortho-fluoro) and compare IC50 values ().
- Computational Modeling : Dock analogs into target protein structures (e.g., COX-2) to identify steric/electronic clashes ( ).
- Meta-Analysis : Cross-reference data from analogs (e.g., ethyl vs. methyl esters) to isolate substituent contributions to activity .
Q. What experimental approaches are used to elucidate the mechanism of action in enzyme/receptor modulation?
- Answer : Mechanistic studies require:
- Kinetic Analysis : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Binding Assays : Surface plasmon resonance (SPR) or ITC to measure binding affinity (KD) and stoichiometry .
- Cellular Imaging : Fluorescent probes (e.g., FITC-labeled analogs) to track subcellular localization ( ).
Q. How can Design of Experiments (DoE) optimize the multi-step synthesis of this compound?
- Answer : DoE principles applied to synthesis include:
- Factor Screening : Identify critical parameters (temperature, solvent ratio, catalyst loading) via Plackett-Burman design ( ).
- Response Surface Methodology (RSM) : Central composite design to model yield/purity trade-offs (e.g., optimal acylation at 20°C, 1.5 eq reagent) .
- Process Analytical Technology (PAT) : In-line FTIR to monitor reaction progression and reduce batch variability .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
